S-Propyl N,N-diethyldithiocarbamate
CAS No.: 19047-77-9
Cat. No.: VC21120919
Molecular Formula: C8H17NS2
Molecular Weight: 191.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19047-77-9 |
|---|---|
| Molecular Formula | C8H17NS2 |
| Molecular Weight | 191.4 g/mol |
| IUPAC Name | propyl N,N-diethylcarbamodithioate |
| Standard InChI | InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3 |
| Standard InChI Key | YSSAGHQOEYPLQO-UHFFFAOYSA-N |
| SMILES | CCCSC(=S)N(CC)CC |
| Canonical SMILES | CCCSC(=S)N(CC)CC |
Introduction
Chemical Identity and Structure
Basic Identification
S-Propyl N,N-diethyldithiocarbamate is identified by the CAS number 19047-77-9 and has the IUPAC name propyl N,N-diethylcarbamodithioate. It possesses a molecular formula of C8H17NS2 with a molecular weight of approximately 191.4 g/mol. The compound's structure features a dithiocarbamate functional group (-NCS2) with two ethyl groups attached to the nitrogen atom and a propyl group linked to one of the sulfur atoms.
Structural Features
The chemical structure can be represented through various notations:
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InChI: InChI=1S/C8H17NS2/c1-4-7-11-8(10)9(5-2)6-3/h4-7H2,1-3H3
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Canonical SMILES: CCCSC(=S)N(CC)CC
The distinctive structural arrangement enables this compound to form coordination complexes with metals, a property that underlies many of its applications.
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.36-191.4 g/mol | |
| Physical State | Neat (likely solid or liquid) | |
| Purity (Commercial) | >95% (GC) |
Chemical Reactivity
The compound exhibits significant reactivity patterns typical of dithiocarbamates, including:
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Oxidation reactions: Forms disulfides or sulfoxides under appropriate conditions with oxidizing agents such as hydrogen peroxide and potassium permanganate.
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Reduction reactions: Can be reduced to form thiols or other sulfur-containing compounds using agents like sodium borohydride or lithium aluminum hydride.
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Substitution reactions: The dithiocarbamate group participates in nucleophilic substitution reactions with alkyl halides or acyl chlorides, leading to various derivatives.
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Metal complexation: Forms stable complexes with transition metals through the sulfur atoms in the dithiocarbamate group, a property exploited in various applications.
Synthesis and Preparation Methods
Laboratory Synthesis
S-Propyl N,N-diethyldithiocarbamate can be synthesized through a reaction sequence involving:
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The reaction of N,N-diethylethanamine with carbon disulfide in the presence of a base
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Subsequent addition of propyl halide to the intermediate formed
This process follows general dithiocarbamate synthesis principles, where carbon disulfide reacts with a secondary amine to form a dithiocarbamate salt, followed by alkylation with an appropriate alkyl halide.
Industrial Production
Mechanism of Action
Coordination Chemistry
The primary mechanism through which S-Propyl N,N-diethyldithiocarbamate exerts its effects involves its exceptional ability to coordinate with metal ions. The dithiocarbamate group functions as a bidentate ligand, forming stable complexes with various transition metals.
Biological Mechanisms
In biological systems, S-Propyl N,N-diethyldithiocarbamate, like other dithiocarbamates, displays high reactivity with thiol groups in proteins and enzymes. This interaction can lead to:
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Enzyme inhibition: Particularly those containing thiol groups or metal cofactors
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Metal chelation: Sequestration of essential metals from biological systems
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Oxidative stress induction: Generation of reactive oxygen species through metal-mediated processes
Environmental Factors
The efficacy and stability of S-Propyl N,N-diethyldithiocarbamate are influenced by environmental conditions. For example, in tribological applications, its performance is enhanced when added at low concentrations (<3%) to lithium complex grease. pH, temperature, and the presence of competing metal ions can significantly affect its stability and reactivity.
Applications
Coordination Chemistry
S-Propyl N,N-diethyldithiocarbamate serves as an important ligand in coordination chemistry, where it forms stable metal complexes that are valuable in studying metal-dithiol interactions. These complexes find applications in catalysis and materials science research.
Biochemical Studies
The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that dithiocarbamates can inhibit carbonic anhydrase, which has implications for treating conditions like glaucoma. Additionally, they show promise in modulating biochemical pathways involving thiol groups, affecting cellular processes including apoptosis and inflammation.
Medicinal Applications
S-Propyl N,N-diethyldithiocarbamate and related dithiocarbamates have been explored for several therapeutic applications:
Anticancer Activity
Clinical studies have indicated that dithiocarbamate derivatives can enhance the efficacy of chemotherapeutic agents like cisplatin, potentially improving patient outcomes in lung cancer treatment.
Antimicrobial Properties
Research demonstrates that dithiocarbamates exhibit antifungal activity against species such as Candida and Cryptococcus, making them potential candidates for treating invasive fungal infections.
Anti-inflammatory Effects
Compounds in the dithiocarbamate family, such as pyrrolidine dithiocarbamate, have demonstrated efficacy in reducing inflammation by inhibiting pro-inflammatory cytokines.
Industrial Applications
In industrial settings, S-Propyl N,N-diethyldithiocarbamate serves multiple functions:
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Vulcanization Accelerator: Enhances the curing process in rubber manufacturing
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Froth Flotation Collector: Used in mineral processing to separate valuable minerals from ores
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Lubricant Additive: Improves lubricant performance by reducing friction and wear
Table 5.1: Applications of S-Propyl N,N-diethyldithiocarbamate
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Ligand formation | Forms stable metal complexes |
| Biology | Enzyme inhibition | Interacts with thiol groups |
| Medicine | Anticancer agent | Enhances efficacy of chemotherapy |
| Medicine | Antimicrobial | Active against fungal pathogens |
| Medicine | Anti-inflammatory | Reduces cytokine release |
| Industry | Vulcanization accelerator | Improves rubber properties |
| Industry | Froth flotation collector | Enhances mineral separation |
| Industry | Lubricant additive | Reduces friction and wear |
Biological Activity
Antimicrobial Properties
S-Propyl N,N-diethyldithiocarbamate exhibits significant antimicrobial activity, particularly against certain bacterial and fungal pathogens. Research indicates differential sensitivity between Gram-positive bacteria (such as Staphylococcus aureus and Bacillus pumilus) and Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa), with greater efficacy against Gram-positive organisms.
The antimicrobial mechanism likely involves:
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Metal ion coordination that disrupts essential microbial processes
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Interaction with thiol-containing enzymes critical for microbial survival
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Generation of toxic metabolites or reactive oxygen species
Neurotoxicity and Oxidative Stress
Research has implicated S-Propyl N,N-diethyldithiocarbamate in neurotoxic effects, particularly through mechanisms involving oxidative stress and copper accumulation. Studies indicate that exposure to N,N-diethyldithiocarbamate compounds can lead to increased copper levels in myelin, potentially contributing to peripheral neuropathy.
Experimental studies with rats exposed to dithiocarbamates revealed:
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Increased Copper Accumulation: Elevated copper levels within the myelin sheath
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Lipid Peroxidation: Significant increases in lipid peroxidation products, correlating with exposure duration
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Structural Changes: Compromised myelin integrity over time, as assessed by magnetic resonance imaging
These findings suggest potential risks associated with prolonged exposure to S-Propyl N,N-diethyldithiocarbamate and highlight the need for careful consideration of its safety profile.
Mechanisms of Biological Activity
The biological effects of S-Propyl N,N-diethyldithiocarbamate can be attributed to several mechanisms:
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Metal Ion Coordination: Formation of complexes with transition metals, potentially enhancing antimicrobial efficacy
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Oxidative Stress Induction: Promotion of oxidative stress through lipid peroxidation and reactive oxygen species generation
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Proteasome Inhibition: Inhibition of proteasome function, resulting in the accumulation of misfolded proteins and cellular toxicity
Comparison with Similar Compounds
Related Dithiocarbamates
S-Propyl N,N-diethyldithiocarbamate belongs to a broader family of dithiocarbamate compounds. While specific comparative data is limited in the available sources, it shares structural similarities with compounds such as:
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S-cyanoethyl N,N-diethyldithiocarbamate
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S-benzoyl-N,N-diethyldithiocarbamate
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2-hydroxyethyl dibutyldithiocarbamate
Structural and Functional Comparison
The unique structural features of S-Propyl N,N-diethyldithiocarbamate, particularly its propyl group, influence its reactivity and binding properties compared to related compounds. These differences affect:
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Metal Selectivity: Different dithiocarbamates show varying affinities for different metal ions
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Stability: The stability of metal complexes varies depending on the specific dithiocarbamate structure
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Solubility: Substitution patterns affect solubility in aqueous and organic media
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Biological Activity: Different substituents confer varying biological properties
For example, while sodium diethyldithiocarbamate is highly soluble in water (about 35%) but less soluble in organic solvents , the S-propyl derivative would likely show greater lipophilicity and different solubility characteristics.
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